![molecular formula C7H11NO2 B14906677 2-(5-Azaspiro[2.3]hexan-5-yl)acetic acid](/img/structure/B14906677.png)
2-(5-Azaspiro[2.3]hexan-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Azaspiro[2.3]hexan-5-yl)acetic acid is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Azaspiro[2One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the spirocyclic core, followed by functionalization to introduce the acetic acid group .
Industrial Production Methods
Industrial production methods for 2-(5-Azaspiro[2.3]hexan-5-yl)acetic acid may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize optimized reaction conditions and catalysts to facilitate the efficient synthesis of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Azaspiro[2.3]hexan-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(5-Azaspiro[2.3]hexan-5-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(5-Azaspiro[2.3]hexan-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Azaspiro[2.3]hexan-5-yl)-2-(3H-thiophen-2-yl)acetic acid: This compound shares a similar spirocyclic structure but includes a thiophene ring, which may impart different chemical and biological properties.
2-(4-{5-azaspiro[2.3]hexan-5-yl}phenoxy)acetonitrile:
Uniqueness
2-(5-Azaspiro[2.3]hexan-5-yl)acetic acid is unique due to its specific spirocyclic structure and the presence of an acetic acid moiety. This combination of features makes it a versatile compound for various research applications and distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
2-(5-azaspiro[2.3]hexan-5-yl)acetic acid |
InChI |
InChI=1S/C7H11NO2/c9-6(10)3-8-4-7(5-8)1-2-7/h1-5H2,(H,9,10) |
Clave InChI |
WDJJLYDPYXYVAV-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CN(C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


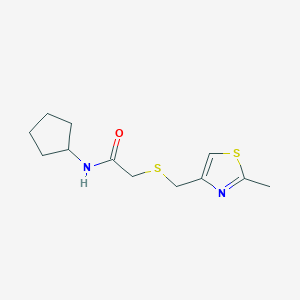
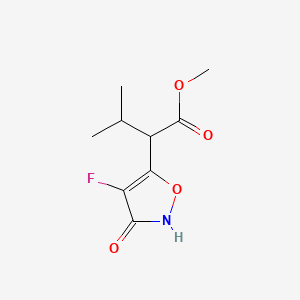
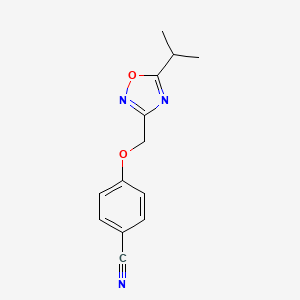
![N~2~-acetyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]glycinamide](/img/structure/B14906614.png)

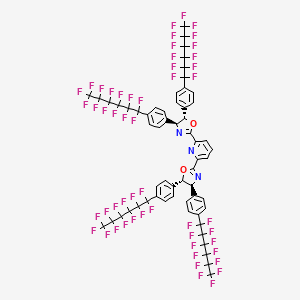
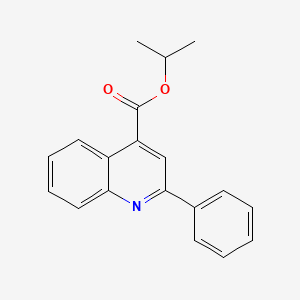
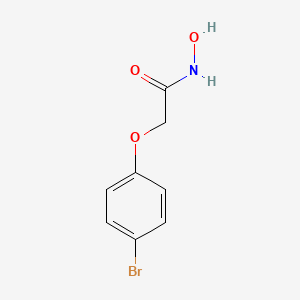

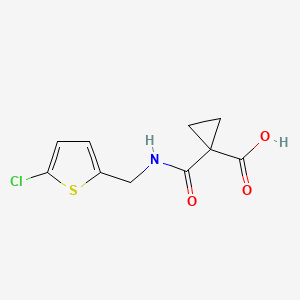
![1-Aminobenzo[d]isothiazol-3-one 1-oxide](/img/structure/B14906666.png)
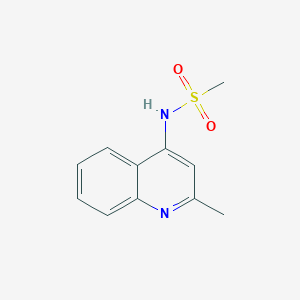
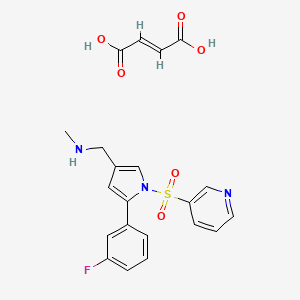
![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl ((3R)-adamantan-1-yl)carbamate](/img/structure/B14906678.png)
